molecular formula C9H13N3 B1487360 7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane CAS No. 2169599-79-3

7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B1487360
CAS No.: 2169599-79-3
M. Wt: 163.22 g/mol
InChI Key: ODOAYEPUAUICJG-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane ( 2169599-79-3) is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features the 2-azabicyclo[2.2.1]heptane structure, a rigid norbornane-type framework that confers defined three-dimensional geometry, paired with an imidazole substituent, a privileged heterocycle frequently found in biologically active molecules . The 7-azabicyclo[2.2.1]heptane scaffold is recognized as a valuable template for developing receptor ligands. Scientific literature indicates that N-substituted derivatives of this core structure have been explored as selective ligands for sigma-2 (σ2) receptors, which are important targets in neurological research and oncology . Furthermore, structurally related analogs of the 7-azabicyclo[2.2.1]heptane and -heptane system have been investigated for their potential as cholinergic receptor ligands and for their analgesic and anti-inflammatory properties . The incorporation of the imidazole ring in this molecule may further modulate its physicochemical properties and binding affinity, making it a versatile intermediate for constructing more complex, target-specific compounds. With a molecular formula of C 9 H 13 N 3 and a molecular weight of 163.22 g/mol, this building block is intended for use in hit-to-lead optimization, library synthesis, and pharmacological profiling in vitro . This product is sold for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-imidazol-1-yl-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-8-9(7(1)5-11-8)12-4-3-10-6-12/h3-4,6-9,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOAYEPUAUICJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or coupling of an imidazole moiety onto a 2-azabicyclo[2.2.1]heptane scaffold. The bicyclic amine core can be introduced or pre-formed, followed by attachment of the imidazole ring at the 7-position.

Key reagents often include:

  • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride salt as a bicyclic amine precursor
  • Imidazole or imidazole derivatives as nucleophiles
  • Base such as DIPEA (N,N-Diisopropylethylamine) to facilitate substitution
  • Reducing agents like sodium triacetoxyborohydride (Na(OAc)3BH) for reductive amination steps
  • Solvents such as dichloromethane (CH2Cl2)

Representative Synthetic Procedure

A representative synthetic route is summarized below based on experimental data:

Step Reagents & Conditions Description Yield & Purification
1 Stir solution of bicyclic precursor (e.g., Q-2 or 47-2, 1.0 g) in CH2Cl2 (10 mL) Preparation of reaction mixture with bicyclic amine salt -
2 Add (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl salt (1.23 g), DIPEA (1.58 mL), molecular sieves (2 g) Base-mediated nucleophilic substitution setup -
3 Stir for 30 minutes at room temperature Allow reaction mixture to equilibrate -
4 Add sodium triacetoxyborohydride (1.92 g) Reductive amination step to stabilize intermediate -
5 Stir overnight at room temperature Complete reaction -
6 Filter reaction mixture, wash filtrate with saturated NaHCO3 and brine Work-up to remove impurities -
7 Concentrate filtrate and purify residue by flash column chromatography on silica gel Isolation of product Yields reported ~70% for similar derivatives

Mass Spectrometry Confirmation: ESI-MS calculated for C24H25F2NO3: 413; found: 414 (M+H), confirming product formation.

Reaction Conditions and Yields

Parameter Details
Solvent Dichloromethane (CH2Cl2)
Base DIPEA (N,N-Diisopropylethylamine)
Reducing Agent Sodium triacetoxyborohydride (Na(OAc)3BH)
Temperature Room temperature (approx. 20-25 °C)
Reaction Time Overnight (12-16 hours)
Purification Flash column chromatography (silica gel)
Typical Yield Approximately 70% (varies with substrate)

Notes on Synthetic Accessibility and Stability

  • The compound exhibits high synthetic accessibility with a synthetic accessibility score of approximately 2.75 (scale 1-10, lower is easier).
  • The bicyclic scaffold provides rigidity, while the imidazole ring offers nucleophilic sites for further functionalization.
  • The compound is stable under mild reaction conditions and can be purified effectively by standard chromatographic techniques.
  • Solubility is good in common organic solvents, facilitating handling during synthesis.

Summary Table of Preparation Data

Aspect Details
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Key Starting Materials 2-azabicyclo[2.2.1]heptane derivatives, imidazole
Reaction Type Nucleophilic substitution / Reductive amination
Solvent Dichloromethane
Base DIPEA
Reducing Agent Sodium triacetoxyborohydride
Reaction Temperature Room temperature
Reaction Time Overnight
Purification Method Flash column chromatography
Typical Yield ~70%
Analytical Confirmation ESI-MS, NMR (not detailed here)

Chemical Reactions Analysis

Types of Reactions

7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents such as ether or tetrahydrofuran.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; nucleophiles like amines or thiols; reactions are usually conducted in polar solvents like acetonitrile or dimethylformamide.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced bicyclic amines, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 2169599-79-3

The structure of 7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane allows for diverse chemical interactions due to the presence of nitrogen atoms in both the imidazole and bicyclic frameworks, making it a versatile candidate for various applications.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism often involves the coordination with metal ions through the imidazole ring, enhancing its efficacy against various pathogens. The compound has shown potential against bacteria and fungi, making it a candidate for drug development in treating infections .

Antiviral Properties
The compound's ability to interact with biological macromolecules makes it a subject of interest in antiviral research. Studies suggest that it may inhibit viral replication by targeting specific enzymes or receptors involved in the viral life cycle.

Case Study: Drug Development
A notable case study involved synthesizing derivatives of this compound to enhance its bioactivity and selectivity against specific targets in viral infections. The derivatives demonstrated improved potency compared to the parent compound, indicating the importance of structural modifications in drug design .

Catalysis

The unique structure of this compound allows it to function as a ligand in various catalytic processes. Its ability to coordinate with metal ions makes it suitable for facilitating chemical reactions, particularly in organic synthesis.

Applications in Organic Synthesis
This compound has been employed as a catalyst in palladium-catalyzed cross-coupling reactions, yielding high purity and efficiency across diverse substrates. The use of this compound can significantly improve reaction rates and selectivity in synthetic pathways .

Materials Science

In materials science, this compound has been explored for its potential use in developing new materials with enhanced properties.

Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, potentially leading to materials with improved mechanical strength and thermal stability. Research is ongoing to optimize its incorporation into various polymer systems for applications ranging from coatings to advanced composites .

Summary of Applications

Application AreaDescription
Medicinal ChemistryAntimicrobial and antiviral activities; potential drug development candidate
CatalysisActs as a ligand in catalytic processes; enhances reaction efficiency
Materials ScienceUsed in polymer chemistry for developing advanced materials

Mechanism of Action

The mechanism of action of 7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the bicyclic structure can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Bicyclic Cores

Ring Size and Substituent Positioning
  • 2-Azabicyclo[2.2.1]heptane vs. 2-Azabicyclo[3.2.1]octane :
    The number of carbon atoms in the bicyclic framework significantly impacts biological activity. For example, replacing the heptane core with an octane structure (2-azabicyclo[3.2.1]octane) introduces a larger ring system, enhancing interactions with biological targets. demonstrates this: a compound with a heptane unit ([32]) showed an IC50 of 77.57 µM, while its octane-containing analogue ([33]) exhibited a markedly lower IC50 of 6.25 µM.
    • NMR Differentiation : highlights that 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane can be distinguished via characteristic 1H-NMR signals, such as splitting patterns and chemical shifts.
Functional Group Modifications
  • Imidazole vs. Other Heterocycles :
    The imidazole group in 7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane contributes to hydrogen-bonding interactions, which are critical for binding to enzymes or receptors. In contrast, derivatives with pyrazole or triazole moieties (e.g., compounds in –4) exhibit varied bioactivities, such as antifungal or antibacterial properties.
  • Fluorinated Derivatives : lists 6-fluoro- and 6,6-difluoro-2-azabicyclo[2.2.1]heptane HCl, where fluorine atoms enhance metabolic stability and membrane permeability.
Antifungal and Antibacterial Potency
  • and highlight that imidazole- and triazole-functionalized bicyclic compounds (e.g., 6a–h and compound 55) show broad-spectrum antifungal activity with low toxicity to human cell lines.
  • The presence of a 2-azabicyclo[3.2.1]octane unit, as in compound 55, correlates with superior antifungal and antiviral activities compared to heptane-based analogues.
Antiproliferative Activity
  • Tropane alkaloid analogues (e.g., 2-azabicyclo[3.2.1]octane derivatives) demonstrate enhanced antiproliferative effects compared to heptane-based structures, likely due to improved target engagement.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50 or MIC) Source
This compound 2-Azabicyclo[2.2.1]heptane Imidazole at C7 Data not reported
Compound [32] 2-Azabicyclo[2.2.1]heptane Unspecified IC50 = 77.57 µM
Compound [33] 2-Azabicyclo[3.2.1]octane Tropane analogue IC50 = 6.25 µM
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl 2-Azabicyclo[2.2.1]heptane Fluorine at C6 Not tested
Compound 55 (triazole derivative) 2-Azabicyclo[3.2.1]octane Triazole and thiourea groups Antifungal (MIC < 1 µg/mL)

Biological Activity

7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane is a bicyclic compound that combines an imidazole ring with a 2-azabicyclo[2.2.1]heptane framework. This unique structure is believed to confer a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 2169599-79-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and antiviral properties. Its mechanism of action often involves interactions with specific molecular targets, including receptors and enzymes.

The biological activity of this compound can be attributed to its ability to:

  • Coordinate with metal ions due to the imidazole ring, enhancing its role as a ligand in various biochemical reactions.
  • Interact with biological macromolecules, potentially inhibiting or modulating their activity.

Research Findings

A series of studies have been conducted to evaluate the biological potential of this compound:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, compounds with arylalkyl N-substituents showed selective binding to sigma receptors, indicating potential therapeutic applications in treating infections caused by resistant strains .

Antifungal Properties

Research has indicated that certain derivatives exhibit antifungal activity against pathogenic fungi. The presence of the imidazole moiety is particularly relevant, as it is known to disrupt fungal cell membranes .

Antiviral Effects

The compound has also been explored for its antiviral properties, specifically against viruses that exploit cellular machinery for replication. The structural features allow for effective interaction with viral proteins, potentially inhibiting their function .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Study on Sigma Receptor Binding : A study focused on the binding affinities of N-substituted 7-azabicyclo[2.2.1]heptanes revealed that specific substitutions could enhance selectivity for sigma receptors, which are implicated in various neurological disorders .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against a panel of bacteria and fungi, showing promising results that warrant further exploration for therapeutic development .
  • Drug Development Applications : The compound has been utilized as a scaffold in drug design, leading to the synthesis of novel compounds with enhanced biological profiles .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can consider its structural attributes and biological implications:

Compound NameStructure CharacteristicsBiological Activity
This compound Contains imidazole and bicyclic amineAntimicrobial, antifungal, antiviral
2,7-Diazabicyclo[2.2.1]heptane Lacks imidazole ringLimited biological activity
Bicyclo[2.2.1]heptane derivatives Varies in substituents but lacks imidazoleVariable activity based on substitution

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane, and how can they be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via intramolecular cyclization of imidazole precursors. A general approach involves reacting 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate under visible light in the presence of an iridium catalyst to form the bicyclic core . Optimization may include adjusting reaction time (e.g., 4–24 hours), temperature (25–80°C), and solvent polarity (e.g., DMF vs. THF) to enhance stereochemical control. Improved yields (up to 80%) are achievable by using chiral auxiliaries or enantioselective catalysts, as demonstrated in analogous bicyclic systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the bicyclo[2.2.1]heptane scaffold and imidazole substitution pattern. Key signals include downfield-shifted protons at bridgehead positions (δ 3.5–4.5 ppm) and imidazole aromatic protons (δ 7.0–8.5 ppm) .
  • IR : Stretching frequencies for C=O (1722 cm1^{-1}) and NH (3166–3340 cm1^{-1}) help verify functional groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 min) and ESI-MS (positive mode) confirm molecular ion peaks (e.g., m/z 368 [M+H]+^+) .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazards : Classified as acutely toxic (Category 4, H302), skin irritant (H315), and respiratory irritant (H335) .
  • Protocols : Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Store at 2–8°C in airtight containers under inert gas (N2_2) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stereochemical outcomes of derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity in cyclization reactions. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., bacterial enzymes), guiding structure-activity relationship (SAR) studies . Virtual screening of substituents (e.g., methyl, nitro groups) optimizes pharmacokinetic properties (LogP, solubility) .

Q. What strategies resolve contradictions in biological activity data for imidazole-containing bicyclic compounds?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds across a concentration range (0.1–100 µM) to identify non-linear effects .
  • Mechanistic Studies : Use fluorescence quenching assays to confirm target engagement (e.g., inhibition of bacterial DNA gyrase) .
  • Control Experiments : Compare against known standards (e.g., ciprofloxacin for antibacterial activity) to validate assay conditions .

Q. How can reaction engineering improve scalability for derivatives of this compound?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce side reactions by maintaining precise temperature/pH control .
  • Membrane Separation : Nanofiltration (MWCO 500 Da) isolates intermediates, reducing purification steps .
  • Process Analytics : In-line FTIR monitors reaction progress in real-time, enabling rapid optimization .

Q. What are the key challenges in evaluating the antifungal activity of this compound, and how can they be addressed?

  • Methodological Answer :

  • Strain Variability : Test against Candida albicans (ATCC 10231) and Aspergillus niger (ATCC 16888) using CLSI M38-A2 protocols .
  • Biofilm Assays : Use crystal violet staining to quantify inhibition of fungal biofilm formation .
  • Resistance Profiling : Serial passage experiments (10 generations) identify mutations conferring resistance, informing SAR modifications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane

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